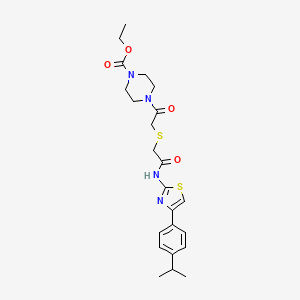

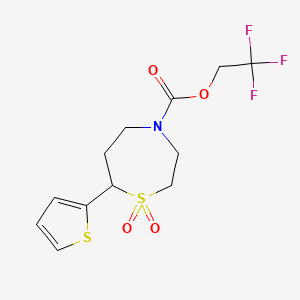

![molecular formula C22H23N3O2 B2539219 N-((1-(ベンゾ[d]オキサゾール-2-イル)ピペリジン-4-イル)メチル)シンナマミド CAS No. 1798410-53-3](/img/structure/B2539219.png)

N-((1-(ベンゾ[d]オキサゾール-2-イル)ピペリジン-4-イル)メチル)シンナマミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Comprehensive Analysis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide

The compound N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, structure, and biological activity, which can provide insights into the analysis of similar compounds. For instance, the synthesis of related arylamides and their antiproliferative activity against cancer cell lines is detailed in the first paper . The second paper discusses the synthesis of substituted piperidines, which are structurally related to the piperidinyl moiety present in the compound of interest . The third paper describes the design, synthesis, and antitubercular evaluation of cinnamamide derivatives, which share the cinnamamide functional group .

Synthesis Analysis

The synthesis of related compounds involves techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and reactions with allyltrimethylsilanes to yield substituted piperidines . These methods suggest possible synthetic routes that could be adapted for the synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide, involving the formation of the piperidinyl backbone followed by the introduction of the benzo[d]oxazol-2-yl moiety and subsequent attachment of the cinnamamide group.

Molecular Structure Analysis

The molecular structure of compounds similar to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide has been analyzed in terms of structure-activity relationships (SAR). For example, the presence of meta-phenoxy substitution on the benzyl group was found to be important for antiproliferative activity . This suggests that the substitution pattern on the benzyl group in the compound of interest may also play a critical role in its biological activity.

Chemical Reactions Analysis

The chemical reactions of related compounds involve their interaction with biological targets. For instance, the arylamide compounds were found to inhibit tubulin polymerization and induce G(2)/M-phase arrest in HeLa cells . These findings indicate that N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide may also interact with similar targets, leading to potential antiproliferative effects.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide are not directly reported, the properties of structurally related compounds can provide some insights. The cinnamamide derivatives were designed to improve physicochemical properties and influence pharmacokinetic and pharmacodynamic behavior . This suggests that the compound of interest may also possess favorable properties for biological activity and drug development.

科学的研究の応用

Gタンパク質共役型受容体キナーゼ阻害剤

この化合物は、Gタンパク質共役型受容体キナーゼ(GRK)-2および-5の潜在的な阻害剤として同定されています . これらのキナーゼは、心臓血管疾患の治療のための新たな治療標的として注目されています .

神経保護効果

この化合物を含む、一連の新規合成置換ベンゾ[d]オキサゾール系誘導体は、β-アミロイド(Aβ)誘発PC12細胞に神経保護効果を示しました . これは、アルツハイマー病(AD)の治療における潜在的な用途を示唆しています .

抗脂肪生成活性

この化合物は、抗脂肪生成活性を有する潜在的なβ-エストロゲン受容体リガンドとして同定されました . これは、肥満の抑制における潜在的な用途を示唆しています .

作用機序

Target of Action

The primary targets of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide are Cyclooxygenase-2 (COX-2) and G protein-coupled receptor kinases (GRK2 and GRK5) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a role in inflammation and pain. GRK2 and GRK5 are kinases that regulate G protein-coupled receptors, which are involved in a variety of physiological functions.

Mode of Action

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide exhibits potent inhibition of COX-2 . It also inhibits GRK2 and GRK5, thereby affecting the regulation of G protein-coupled receptors .

Biochemical Pathways

The inhibition of COX-2 by N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide reduces the production of prostanoids, leading to decreased inflammation and pain . The inhibition of GRK2 and GRK5 affects the regulation of G protein-coupled receptors, which can influence a variety of physiological processes .

Result of Action

The molecular and cellular effects of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide’s action include reduced inflammation and pain due to decreased production of prostanoids , and potential changes in physiological processes due to altered regulation of G protein-coupled receptors .

生化学分析

Biochemical Properties

Similar benzoxazole derivatives have been found to inhibit G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases play a crucial role in the regulation of cellular responses to external stimuli, suggesting that N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide may interact with these enzymes and influence their activity .

Cellular Effects

Given its potential interaction with GRK-2 and -5, it could influence cellular signaling pathways regulated by these kinases

Molecular Mechanism

It is hypothesized that it may exert its effects by binding to and inhibiting the activity of GRK-2 and -5 . This could lead to changes in cellular signaling, gene expression, and other cellular processes.

特性

IUPAC Name |

(E)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c26-21(11-10-17-6-2-1-3-7-17)23-16-18-12-14-25(15-13-18)22-24-19-8-4-5-9-20(19)27-22/h1-11,18H,12-16H2,(H,23,26)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLOOGWTZXKKSP-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2539136.png)

![N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2539137.png)

![2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2539139.png)

![7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539141.png)

![N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide](/img/structure/B2539143.png)

![4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B2539149.png)

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539153.png)

![2-Chloro-N-[[(2S,4S)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2539156.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2539159.png)